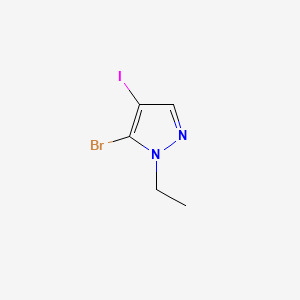
5-Bromo-1-ethyl-4-iodo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-ethyl-4-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine and iodine substituents at the 5 and 4 positions, respectively, and an ethyl group at the 1 position. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, the reaction of ethyl hydrazine with ethyl acetoacetate can yield 1-ethylpyrazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1-ethyl-4-iodo-1H-pyrazole, while Suzuki-Miyaura coupling with phenylboronic acid can produce 5-phenyl-1-ethyl-4-iodo-1H-pyrazole .
Applications De Recherche Scientifique
5-Bromo-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-1H-pyrazole: Lacks the ethyl and bromine substituents, making it less reactive in certain substitution reactions.
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile: Contains a methyl group and a cyano group, which can alter its reactivity and applications.
1-Ethyl-4-iodo-1H-pyrazole: Similar structure but lacks the bromine substituent, affecting its chemical properties.
Uniqueness
The unique combination of bromine, iodine, and ethyl substituents in 5-Bromo-1-ethyl-4-iodo-1H-pyrazole imparts distinct reactivity and versatility, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H6BrIN2 |
|---|---|
Poids moléculaire |
300.92 g/mol |
Nom IUPAC |
5-bromo-1-ethyl-4-iodopyrazole |
InChI |
InChI=1S/C5H6BrIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3 |
Clé InChI |
JFSANSIIDODFOA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















